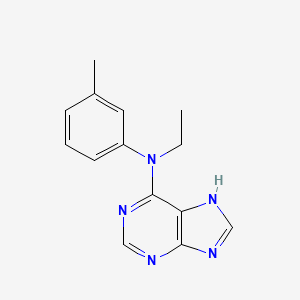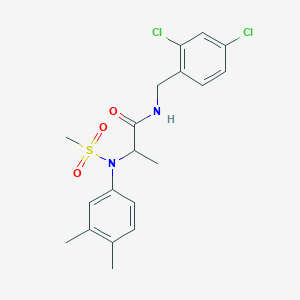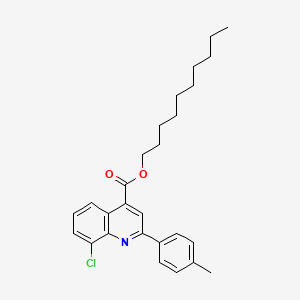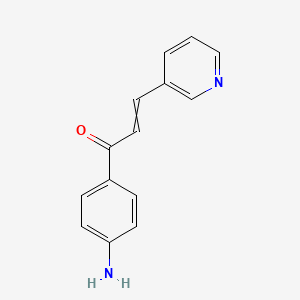
3-Hydroxyphenyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyphenyl 2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group and a methylbenzoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyl 2-methylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 3-hydroxybenzoic acid with 2-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
3-Hydroxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
3-Hydroxyphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Hydroxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the ester linkage.
2-Methylbenzoic acid: Contains the methylbenzoate group but lacks the hydroxyphenyl group.
Methyl 3-hydroxybenzoate: Similar ester structure but with a different substitution pattern.
Uniqueness
3-Hydroxyphenyl 2-methylbenzoate is unique due to the combination of both hydroxyphenyl and methylbenzoate groups, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.
属性
分子式 |
C14H12O3 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC 名称 |
(3-hydroxyphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)14(16)17-12-7-4-6-11(15)9-12/h2-9,15H,1H3 |
InChI 键 |
ZFDNVMBKXNZZEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-methyl-4-[(2-methylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B12470625.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12470635.png)

![ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12470651.png)


![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470677.png)
![(2E)-3-{4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12470681.png)

![Methyl 2-{[(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B12470686.png)
![4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12470690.png)


![(2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12470711.png)
